molecular formula C20H21N5O2S B7544142 2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine

2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine

Cat. No. B7544142
M. Wt: 395.5 g/mol
InChI Key: FKJYMWCTFNYRTD-UHFFFAOYSA-N
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Description

The compound “2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a phenoxymethyl group, a thiazole ring, a piperazine ring, and a pyrimidine ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves several steps, including the formation of the thiazole ring, the introduction of the phenoxymethyl group, and the coupling with the piperazine and pyrimidine rings . The synthesis process can be complex and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiazole ring is a five-membered ring with nitrogen and sulfur atoms . The piperazine ring is a six-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, depending on the conditions. For example, the thiazole ring can participate in reactions with electrophiles . The piperazine ring can undergo reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as melting point, solubility, and stability can be important .

properties

IUPAC Name

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-19(24-9-11-25(12-10-24)20-21-7-4-8-22-20)13-16-15-28-18(23-16)14-27-17-5-2-1-3-6-17/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJYMWCTFNYRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Phenoxymethyl)-1,3-thiazol-4-YL]-1-[4-(pyrimidin-2-YL)piperazin-1-YL]ethan-1-one

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